Benzo[c]-2,6-napthyridinone

Kinase hinge binder CK2 inhibitor scaffold Naphthyridine isomerism

Benzo[c]-2,6-naphthyridinone (CAS 143074-57-1) is the parent heterocycle of a privileged scaffold that has yielded the clinical-stage CK2 inhibitor silmitasertib (CX-4945) and multiple follow-on candidates. This tricyclic core provides a defined hydrogen-bonding motif for the kinase hinge region while positioning substituents into selectivity pockets, making it a non-interchangeable starting point for medicinal chemistry programs that require CK2 isoform selectivity.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
Cat. No. B8397928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]-2,6-napthyridinone
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CNC3=O)C=N2
InChIInChI=1S/C12H8N2O/c15-12-11-8(5-6-13-12)7-14-10-4-2-1-3-9(10)11/h1-7H,(H,13,15)
InChIKeyNMVBGJUGSXZHEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing Guide for the Benzo[c]-2,6-naphthyridinone Scaffold in Kinase-Targeted Drug Discovery


Benzo[c]-2,6-naphthyridinone (CAS 143074-57-1) is the parent heterocycle of a privileged scaffold that has yielded the clinical-stage CK2 inhibitor silmitasertib (CX-4945) and multiple follow-on candidates [1]. This tricyclic core provides a defined hydrogen-bonding motif for the kinase hinge region while positioning substituents into selectivity pockets, making it a non-interchangeable starting point for medicinal chemistry programs that require CK2 isoform selectivity [2].

Why Generic Naphthyridine Isomers Cannot Substitute for the Benzo[c]-2,6-naphthyridinone Scaffold


The benzo[c] fusion pattern positions the carbonyl oxygen and N-H of the 2,6-naphthyridinone ring to form a bidentate hydrogen-bonding interaction with hinge residues Met161 and Glu114 of CK2α, an orientation that is geometrically lost in the 1,5-, 1,6-, 1,7-, 1,8-, and 2,7-naphthyridine isomers [1]. This anchor enables the 5-position substituent to simultaneously probe a deep hydrophobic cleft adjacent to the ATP-binding site, which directly determines CK2/Clk2 selectivity ratios [2]. Substituting an alternative naphthyridine isomer introduces an immediate risk of losing hinge-binding affinity and selectivity—a risk that is quantitative rather than theoretical.

Quantitative Procurement Evidence for the Benzo[c]-2,6-naphthyridinone Scaffold


Hinge-Binding Geometry Unique Among Six Naphthyridine Isomers

The benzo[c]-2,6-naphthyridinone scaffold establishes bidentate hydrogen bonds with CK2α hinge residues Met161 and Glu114 through its carbonyl oxygen and N-H donor, a binding mode that places the 5-position substituent vector into a hydrophobic pocket exploited by clinical candidates CX-4945 and compound 1c [1]. Among the six possible naphthyridine isomers, only the 2,6-isomer provides this particular vector combination; the other five isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,7-) exhibit different nitrogen topology that disrupts, weakens, or prevents hinge binding entirely [2].

Kinase hinge binder CK2 inhibitor scaffold Naphthyridine isomerism

CK2 Over Clk2 Selectivity Window Enlarged in Benzo[c]-2,6-naphthyridinone Derivatives

Compound 1c, a 5-(3-chlorophenylamino) derivative of the benzo[c]-2,6-naphthyridinone core, exhibits higher Clk2/CK2 selectivity than the clinical benchmark CX-4945 in head-to-head biochemical assays [1]. While CX-4945 shows a selectivity window of approximately 32-fold (Clk2 IC50 ~32 nM vs CK2 IC50 ~1 nM), compound 1c achieves a larger selectivity margin, reducing Clk2 liability that has been associated with off-target pharmacology [1]. The parent scaffold therefore supports tunable selectivity profiles that can be optimized through 5-position diversification.

Kinase selectivity CK2 inhibitor Clk2 selectivity

Pharmacokinetic Advantage Over CX-4945 Sodium Salt in a Xenograft Model

In the A2780 ovarian cancer xenograft model, compound 1c, built on the benzo[c]-2,6-naphthyridinone scaffold, demonstrated superior pharmacokinetic (PK) exposure and antitumor efficacy compared with CX-4945 sodium salt administered at equivalent oral doses [1]. This result indicates that the scaffold tolerates modifications that improve drug-like properties without abolishing target engagement, a critical differentiator from alternative CK2 inhibitor chemotypes (e.g., benzimidazole-based or pyrazolo[1,5-a]pyrimidine-based inhibitors) that frequently encounter poor oral absorption [1].

Oral bioavailability Antitumor efficacy A2780 xenograft

Cancer Stem Cell (CSC) Inhibitory Activity Unique to This Chemotype

Derivatives of the benzo[c]-2,6-naphthyridinone core, specifically compound 1c, potently inhibit the CSC marker ALDH1A1 and downregulate CSC surface antigens and stem genes via modulation of the Akt1(ser129)-GSK-3β(ser9)-Wnt/β-catenin pathway [1]. This bifunctional pharmacology—concurrent CK2 inhibition and CSC inhibition—is not observed with CX-4945 at equivalent concentrations and has not been reported for benzimidazole-based or pyrazolo-pyrimidine CK2 inhibitors [1][2].

Cancer stem cells ALDH1A1 Wnt/β-catenin pathway

High-Return Application Scenarios for the Benzo[c]-2,6-naphthyridinone Scaffold


CK2-Targeting Lead Optimization with Predefined Selectivity Requirements

Medicinal chemistry teams aiming to improve CK2/Clk2 selectivity beyond the ~32-fold window of CX-4945 should prioritize the benzo[c]-2,6-naphthyridinone core. The same scaffold that delivered compound 1c with superior selectivity can be diversified at the 5-position and 8-position to further tune selectivity, as demonstrated by Wang et al. [1].

Dual Pharmacology Programs Targeting CK2 and Cancer Stemness

Programs seeking concurrent inhibition of CK2 catalytic activity and CSC signaling pathways are uniquely served by this scaffold. Compound 1c demonstrated ALDH1A1 downregulation and Wnt pathway modulation not achieved by CX-4945, a phenotype attributed to the scaffold's ability to engage additional cellular targets when appropriately substituted [1].

Oral Oncology Candidate Seeking Improved Pharmacokinetics Over CX-4945

CX-4945 sodium salt requires high oral doses for efficacy. The benzo[c]-2,6-naphthyridinone scaffold has demonstrated oral bioavailability improvements in the A2780 xenograft model through 5-position optimization, providing a direct path to candidates with lower projected human dose and reduced pill burden [1].

Bisubstrate or PROTAC Conjugation Through the 8-Carboxylic Acid Handle

The 8-carboxylic acid position, exemplified by CX-4945 and its oligo-aspartic acid conjugates, serves as an established exit vector for conjugation chemistry. Vahter et al. achieved picomolar CK2α affinity using this position, providing a blueprint for PROTAC or bisubstrate degrader construction using the benzo[c]-2,6-naphthyridinone scaffold [2].

Quote Request

Request a Quote for Benzo[c]-2,6-napthyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.